Lipophilicity as a Key Selector: Methyl Isoquinoline-1-Carboxylate vs. Isoquinoline-1-Carboxylic Acid
When compared to its free acid analog, isoquinoline-1-carboxylic acid, methyl isoquinoline-1-carboxylate exhibits a calculated XLogP3 value of 2.3 versus the acid's 0.1 [1]. This represents a >20-fold increase in lipophilicity based on partition coefficient theory, a critical parameter for determining solubility, membrane permeability, and chromatographic behavior .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Isoquinoline-1-carboxylic acid (XLogP3 = 0.1) |
| Quantified Difference | ΔXLogP3 = +2.2 (23-fold increase in lipophilicity) |
| Conditions | Computational prediction using PubChem XLogP3 3.0 algorithm [1] |
Why This Matters
This quantifiable difference in lipophilicity dictates the choice of compound for applications requiring higher permeability, such as cell-based assays or partitioning into organic phases during synthesis.
- [1] PubChem. (2025). Methyl isoquinoline-1-carboxylate. PubChem Compound Summary for CID 21196988. View Source
